tert-Butyl (2-fluoro-3-nitrophenyl)carbamate
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Overview
Description
tert-Butyl (2-fluoro-3-nitrophenyl)carbamate: is an organic compound with the molecular formula C11H13FN2O4 and a molecular weight of 256.23 g/mol . This compound is characterized by the presence of a tert-butyl group, a fluoro substituent, and a nitro group attached to a phenyl ring, which is further connected to a carbamate moiety. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-fluoro-3-nitrophenyl)carbamate typically involves the reaction of 2-fluoro-3-nitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via the formation of an intermediate carbamate, which is then isolated and purified .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl (2-fluoro-3-nitrophenyl)carbamate can undergo nucleophilic aromatic substitution reactions due to the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the carbamate moiety can be oxidized to form various oxidative products.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed:
Substitution: Formation of substituted carbamates.
Reduction: Formation of tert-Butyl (2-fluoro-3-aminophenyl)carbamate.
Oxidation: Formation of oxidized carbamate derivatives.
Scientific Research Applications
Chemistry: tert-Butyl (2-fluoro-3-nitrophenyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical research .
Biology: In biological research, this compound is used to study the effects of fluoro and nitro substituents on biological activity. It serves as a model compound for investigating enzyme interactions and metabolic pathways .
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs with anti-inflammatory and anticancer properties .
Industry: In the industrial sector, this compound is used in the development of agrochemicals and specialty chemicals .
Mechanism of Action
The mechanism of action of tert-Butyl (2-fluoro-3-nitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The carbamate moiety can undergo hydrolysis, releasing active intermediates that interact with biological targets, leading to various biochemical effects .
Comparison with Similar Compounds
- tert-Butyl (3-fluoro-2-nitrophenyl)carbamate
- tert-Butyl (4-fluoro-3-nitrophenyl)carbamate
- tert-Butyl (3-nitrophenyl)carbamate
Comparison:
- tert-Butyl (2-fluoro-3-nitrophenyl)carbamate is unique due to the specific positioning of the fluoro and nitro groups, which influence its chemical reactivity and biological activity.
- tert-Butyl (3-fluoro-2-nitrophenyl)carbamate has a different substitution pattern, affecting its reactivity in nucleophilic substitution reactions.
- tert-Butyl (4-fluoro-3-nitrophenyl)carbamate has the fluoro group in a different position, which may alter its interaction with biological targets.
- tert-Butyl (3-nitrophenyl)carbamate lacks the fluoro substituent, resulting in different chemical and biological properties.
Properties
Molecular Formula |
C11H13FN2O4 |
---|---|
Molecular Weight |
256.23 g/mol |
IUPAC Name |
tert-butyl N-(2-fluoro-3-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-7-5-4-6-8(9(7)12)14(16)17/h4-6H,1-3H3,(H,13,15) |
InChI Key |
HLVLWSJNZBLEDE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=CC=C1)[N+](=O)[O-])F |
Origin of Product |
United States |
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